N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is an organic molecule containing a phenyl ring (a six-membered carbon ring with alternating single and double bonds) substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly referred to as a pinacol boronate) at the 3 position and an acetamide group (an acetyl group linked to an amine) attached to the nitrogen atom.
PubChem, a database of chemical information from the National Institutes of Health, provides a depiction of the molecule's structure:
While the specific properties of this molecule haven't been extensively documented, similar molecules containing pinacol boronate groups are known to participate in chemical reactions called Suzuki-Miyaura couplings []. These couplings are a versatile tool in organic synthesis for creating carbon-carbon bonds.
N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a synthetic compound characterized by its unique structural features that include a boron atom within a dioxaborolane ring. This compound has the molecular formula and a molecular weight of approximately 275.15 g/mol. The presence of the dioxaborolane moiety enhances its steric and electronic properties, making it a valuable compound in organic synthesis and medicinal chemistry .
These reactions allow for the formation of various derivatives and modifications that enhance the compound's utility in synthetic applications.
Research into the biological activity of N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide suggests potential interactions with biological macromolecules. Preliminary studies indicate that it may exhibit enzyme inhibition or binding affinity similar to other boron-containing compounds. This suggests possible applications in drug development and therapeutic interventions targeting specific disease pathways.
The synthesis of N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves multi-step reactions:
In industrial settings, these methods are optimized for scale and efficiency.
N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several notable applications:
Interaction studies involving N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide focus on its binding affinity with biological targets. Initial findings suggest that it may interact with enzymes or receptors involved in critical disease pathways. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic efficacy.
Several compounds share structural similarities with N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 171364-78-6 | 0.87 | Dimethyl substitution enhances solubility |
| N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide | 874363-18-5 | 0.99 | Acrylamide group adds reactivity |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one | 1207370-28-2 | 0.88 | Quinoline structure may enhance biological activity |
| N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 1256360-63-0 | 0.89 | Isopropyl substitution affects sterics |
N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)acetamide stands out due to its specific combination of an amide functionality and a boron-containing dioxaborolane group. This unique structure imparts distinct reactivity and properties that are particularly useful in specific synthetic applications and research contexts.